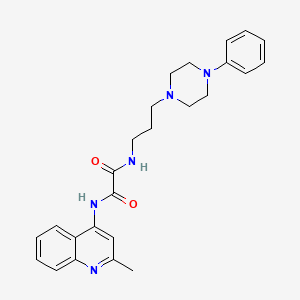

N1-(2-methylquinolin-4-yl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N1-(2-methylquinolin-4-yl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide, also known as MPQPO, is a chemical compound that has been the focus of scientific research in recent years. MPQPO is a novel oxalamide derivative that has shown potential in a variety of research applications, including cancer treatment, pain management, and neurological disorders.

Scientific Research Applications

Pharmacokinetics and Drug Metabolism

Research on compounds similar to N1-(2-methylquinolin-4-yl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide often focuses on understanding their pharmacokinetics and metabolism. For instance, studies on compounds like SB-649868, an orexin 1 and 2 receptor antagonist, detail the disposition, metabolism, and elimination of the drug in humans, highlighting the importance of understanding these processes for drug development and safety (Renzulli et al., 2011). Similarly, investigating the metabolic pathways and resulting metabolites of drugs like almorexant provides essential insights into their pharmacological effects and potential therapeutic applications (Dingemanse et al., 2013).

Therapeutic Applications

The therapeutic applications of related compounds are also a significant area of research. Studies have explored the effects of these compounds on conditions such as Parkinson's disease, highlighting potential neuroprotective or neurotoxic effects depending on the compound's action mechanism. For example, research into the N-methylation ability for azaheterocyclic amines in Parkinson's disease patients suggests that alterations in the metabolism of certain compounds may play a role in the disease's pathogenesis (Aoyama et al., 2000; Matsubara et al., 2002).

Mechanism of Action

Target of Action

It is known that quinoline derivatives, which this compound is a part of, have a wide range of biological targets . They are utilized in various areas of medicine and are present in numerous biological compounds, such as antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .

Mode of Action

Quinolines are known to inhibit dna synthesis by promoting the cleavage of bacterial dna gyrase and type iv topoisomerase, ultimately leading to rapid bacterial death . The activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring .

Biochemical Pathways

Quinoline derivatives are known to interact with a variety of biochemical pathways due to their broad spectrum of biological activity .

Pharmacokinetics

There is a need to discover novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects .

Result of Action

Given the broad range of biological activities associated with quinoline derivatives, it can be inferred that the compound may have diverse molecular and cellular effects .

Action Environment

The effectiveness of quinoline derivatives can be influenced by various factors, including the chemical modifications made to the quinoline nucleus .

Properties

IUPAC Name |

N'-(2-methylquinolin-4-yl)-N-[3-(4-phenylpiperazin-1-yl)propyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N5O2/c1-19-18-23(21-10-5-6-11-22(21)27-19)28-25(32)24(31)26-12-7-13-29-14-16-30(17-15-29)20-8-3-2-4-9-20/h2-6,8-11,18H,7,12-17H2,1H3,(H,26,31)(H,27,28,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZNIWHRDAJJGRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCCCN3CCN(CC3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-fluorobenzoyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B2936557.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)cyclobutanecarboxamide](/img/structure/B2936558.png)

![6-[(2-Aminoethyl)amino]-N,N-dimethylpyridine-3-carboxamide](/img/structure/B2936560.png)

![6-((3-Chloro-2-methylphenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2936562.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2936566.png)

![[(2-Cyanoethyl)(methyl)carbamoyl]formic acid](/img/structure/B2936572.png)

![3-(2,2,2-Trifluoroethyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2936573.png)

![N-cycloheptyl-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2936574.png)

![3-(Tert-butyl)-2-methyl-6-nitroindeno[3,2-c]pyrazol-4-one](/img/structure/B2936575.png)